Iodonium dicollidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iodonium dicollidine, also known as this compound, is a useful research compound. Its molecular formula is C16H24ClIN2O4 and its molecular weight is 470.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Glycosylation Reactions

Iodonium dicollidine is prominently used to facilitate glycosylation reactions, which are crucial for synthesizing glycosides and glycopeptides. The compound acts as an electrophilic promoter, enhancing the reactivity of glycosyl donors.

-

Case Study: Glycosylation with Phenyl Selenoglycosides

In a study involving fully benzylated or benzoylated phenyl selenoglycosides, IDCP was employed to activate these substrates for glycosylation. The results demonstrated that IDCP effectively promoted the formation of glycosidic bonds, showcasing its utility in synthesizing complex carbohydrate structures . -

Case Study: Synthesis of CLV3 Glycopeptide

Another application involved the synthesis of β-1,2-linked triarabinosylated CLV3 peptide. The use of IDCP for intramolecular aglycon delivery yielded high product yields (up to 82%) and confirmed the stereochemistry through NMR analysis. This highlights IDCP's role in constructing biologically active glycopeptides .

Electrophilic Cyclization

This compound is also utilized in electrophilic cyclization reactions, particularly in the formation of iodocarbamates from homoallylic carbonimidothioates.

- Case Study: Iodocyclization of Carbonimidothioates

In a detailed investigation, treatment of homoallylic carbonimidothioates with IDCP resulted in high yields (80%) of iodocarbamates. This reaction demonstrated the compound's ability to facilitate stereoselective cyclization, producing products with defined stereochemistry regardless of the substrate's geometry .

Oxidative Reactions

The reactivity of iodonium compounds extends to oxidative transformations, where they serve as oxidants.

- Case Study: Oxidative Reactions with Iodosylbenzene

Iodonium salts have been shown to participate in oxidation reactions. For instance, iodosylbenzene reacts with various substrates to yield products such as 2-pyrrolidinone through oxidative Grob fragmentation. This illustrates the versatility of iodonium compounds in synthetic organic chemistry .

Computational Studies

Recent theoretical studies have provided insights into the reactivity and bonding characteristics of iodonium compounds.

- Computational Analysis

Research has employed density functional theory to analyze the bonding nature and intermolecular interactions among hypervalent iodine compounds, including iodonium salts. These studies contribute to understanding how structural variations influence reactivity and selectivity in synthetic applications .

Summary Table of Applications

化学反応の分析

Cyclization Reactions

IDCP is highly effective in promoting 6-endo cyclization of unsaturated precursors. For example, in the synthesis of 2,6-dideoxy-2-iodohexopyranosyl glycosides, IDCP cyclizes 1:1.5 Z/E mixtures of olefinic substrates in acetonitrile at low temperatures (−45°C), yielding α/β anomeric mixtures (1:2.1 ratio) in 84% yield .

Table 1: Cyclization Optimization with IDCP

| Entry | IDCP Equiv | Temp (°C) | Time (h) | Yield (%) | α/β Ratio |

|---|---|---|---|---|---|

| 2 | 3 | −30–−10 | 3.5 | 63 | 1:2.7 |

| 6 | 3 | −45–−42 | 1 | 84 | 1:2.1 |

Key factors:

-

Lower temperatures (−45°C) improve yield and stereoselectivity .

-

Molecular sieves inhibit reactivity, likely due to adsorption .

Glycosylation and Anomeric Control

IDCP enables stereoselective glycosylation of complex substrates. In the synthesis of glycosyl phosphates, IDCP generates α-anomers preferentially in methylene chloride (α/β = 0.15) but reverses selectivity in acetonitrile (α/β = 2.0) . This solvent-dependent behavior is critical for tailoring carbohydrate derivatives.

Table 2: Solvent Effects on Anomeric Ratios

| Solvent | Reagent | α/β Ratio | Yield (%) |

|---|---|---|---|

| CH₃CN | IDCP | 2.0 | 50 |

| CH₂Cl₂ | IDCP | 0.15 | 50 |

Oxidative Functionalization

IDCP acts as an electrophilic iodine source in iodocyclization and oxidation reactions. For instance, in the Hofmann–Löffler reaction, IDCP mediates intramolecular C–H amination to synthesize nicotine derivatives with high enantioselectivity (up to 94% ee) . Substituents on the pyridine ligands in iodonium complexes modulate reactivity:

-

Bis(collidine)iodonium salts favor oxidative pathways, converting dihydropyrroles to pyrroles .

-

Bis(pyridine)iodonium salts prioritize iodocyclization without oxidation .

Nucleophilic Substitution

IDCP facilitates ligand-exchange reactions in hypervalent iodine intermediates. Computational studies suggest that iodonium dicollidine undergoes Sₙ2-type substitution or ligand coupling , depending on solvent polarity . For example:

-

In hexafluoroisopropanol, hydrogen bonding activates IDCP for fluorination reactions .

-

Silver perchlorate-collidine-iodine systems enable trans-dialkoxylation of cyclic alkenes (e.g., cyclohexene → trans-1,2-diethoxycyclohexane in 85% yield) .

Comparative Reactivity with Other Iodonium Salts

IDCP’s collidine ligands enhance stability and selectivity compared to simpler iodonium salts:

Table 3: IDCP vs. Common Iodonium Reagents

| Reagent | Application | Selectivity | Yield Range (%) |

|---|---|---|---|

| IDCP | Cyclization, glycosylation | High | 70–84 |

| Bis(pyridine)iodonium | Iodocyclization | Moderate | 50–65 |

| PhI(OAc)₂ | Oxidation | Low | 40–60 |

Mechanistic Insights

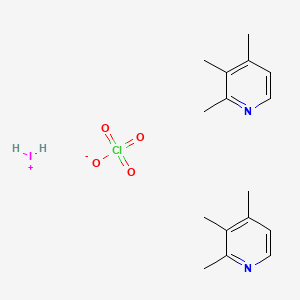

特性

CAS番号 |

69417-67-0 |

|---|---|

分子式 |

C16H24ClIN2O4 |

分子量 |

470.73 g/mol |

IUPAC名 |

iodanium;2,3,4-trimethylpyridine;perchlorate |

InChI |

InChI=1S/2C8H11N.ClHO4.H2I/c2*1-6-4-5-9-8(3)7(6)2;2-1(3,4)5;/h2*4-5H,1-3H3;(H,2,3,4,5);1H2/q;;;+1/p-1 |

InChIキー |

XERRPAGNXOWPFF-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=NC=C1)C)C.CC1=C(C(=NC=C1)C)C.[O-]Cl(=O)(=O)=O.[IH2+] |

正規SMILES |

CC1=C(C(=NC=C1)C)C.CC1=C(C(=NC=C1)C)C.[O-]Cl(=O)(=O)=O.[IH2+] |

同義語 |

BCIH cpd bis(collidine)iodine hexafluorophosphate iodonium di-sym-collidine iodonium dicollidine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。